(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrobromide
(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrobromide
Brand Name:
Vulcanchem
CAS No.:
16689-14-8
VCID:
VC0096968
InChI:
InChI=1S/C13H26N2O3.BrH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H
SMILES:
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br
Molecular Formula:
C13H27BrN2O3
Molecular Weight:
339.27 g/mol
(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrobromide
CAS No.: 16689-14-8
Main Products
VCID: VC0096968
Molecular Formula: C13H27BrN2O3
Molecular Weight: 339.27 g/mol
CAS No. | 16689-14-8 |
---|---|
Product Name | (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrobromide |
Molecular Formula | C13H27BrN2O3 |
Molecular Weight | 339.27 g/mol |
IUPAC Name | methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrobromide |
Standard InChI | InChI=1S/C13H26N2O3.BrH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H |
Standard InChIKey | QIPBCIHWFATZOF-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br |
PubChem Compound | 16219590 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume